molecular formula C26H33NO2 B8069719 Abiraterone Acetate-d4

Abiraterone Acetate-d4

Katalognummer B8069719
Molekulargewicht: 395.6 g/mol
InChI-Schlüssel: UVIQSJCZCSLXRZ-IYDYMXCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Abiraterone Acetate-d4 is a useful research compound. Its molecular formula is C26H33NO2 and its molecular weight is 395.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Bioanalytical Evaluation for Monitoring Cancer Patients : Abiraterone acetate, metabolized to abiraterone and its active metabolite Δ(4)-abiraterone (D4A), inhibits CYP17A1 enzyme and androgen receptor. Monitoring of these metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is beneficial due to pharmacokinetic variability. This technique is important for therapeutic drug monitoring (TDM) in mCRPC patients (Bhatnagar et al., 2019).

  • Quantification of Δ(4)-Abiraterone in Human Plasma : A method was developed for quantifying Δ(4)-Abiraterone (D4A) in human plasma using LC-MS/MS, supporting TDM in patients treated with abiraterone acetate. This method showed intra- and inter-assay variability within acceptable limits, indicating its reliability for clinical monitoring (van Nuland et al., 2017).

  • Quantification of Abiraterone and Metabolites : A study developed an LC-MS/MS method for quantifying abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives in human plasma. This method could be a useful tool for human biomonitoring studies in prostate cancer patients under AA treatment (Caron et al., 2019).

  • Clinical Study of Delta-4 Abiraterone Metabolite : A clinical study found that Delta-4 abiraterone metabolite in mCRPC patients is unlikely to contribute significantly to the clinical activity of abiraterone acetate for a daily dosing of 1,000 mg. The study highlighted the pharmacokinetic and pharmacodynamic characteristics of this metabolite (Blanchet et al., 2018).

  • Abiraterone Plus Prednisone in Metastatic, Castration‐Sensitive Prostate Cancer : A trial evaluated the clinical benefit of abiraterone acetate plus prednisone in patients with newly diagnosed, metastatic, castration‐sensitive prostate cancer. The combination significantly increased overall survival and radiographic progression‐free survival compared to androgen‐deprivation therapy alone (Fizazi et al., 2017).

  • Abiraterone in Metastatic Prostate Cancer without Previous Chemotherapy : Abiraterone acetate showed improved radiographic progression-free survival and a trend toward improved overall survival in metastatic castration-resistant prostate cancer patients who had not received previous chemotherapy (Ryan et al., 2013).

Eigenschaften

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1/i4D,5D,14D,16D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIQSJCZCSLXRZ-IYDYMXCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abiraterone Acetate-d4
Reactant of Route 2
Reactant of Route 2
Abiraterone Acetate-d4
Reactant of Route 3
Reactant of Route 3
Abiraterone Acetate-d4
Reactant of Route 4
Reactant of Route 4
Abiraterone Acetate-d4
Reactant of Route 5
Reactant of Route 5
Abiraterone Acetate-d4
Reactant of Route 6
Reactant of Route 6
Abiraterone Acetate-d4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.